Disilane, hexakis(4-methylphenyl)- can be classified as a silane derivative, specifically a disilane. It features a backbone of silicon atoms with six 4-methylphenyl groups attached to it. This classification highlights its significance in both organic and inorganic chemistry, particularly in the synthesis of complex materials and polymers.
The synthesis of disilane, hexakis(4-methylphenyl)- can be achieved through several methods, primarily involving the reaction of silanes with organic compounds. One notable method includes the use of dichlorosilanes in conjunction with phenyl-substituted reagents.
This method allows for the efficient production of disilanes with high yields and purity.
Disilane, hexakis(4-methylphenyl)- possesses a complex molecular structure that can be described as follows:
Disilane, hexakis(4-methylphenyl)- can undergo various chemical reactions typical for silanes:
The mechanism by which disilane, hexakis(4-methylphenyl)- acts in chemical reactions can generally be outlined as follows:
This mechanism highlights the versatility of disilanes in synthetic organic chemistry and materials science.
Disilane, hexakis(4-methylphenyl)- exhibits several noteworthy physical and chemical properties:
The stability of disilane compounds is influenced by steric hindrance from bulky phenyl groups, which can protect against certain types of degradation but may also limit reactivity in some contexts.
Disilane, hexakis(4-methylphenyl)- has several applications across scientific disciplines:
Organodisilanes, characterized by silicon-silicon (Si−Si) bonds, serve as foundational building blocks in modern materials chemistry. Their significance stems from σ-bond electron delocalization, which enables unique optoelectronic properties critical for semiconductor devices, organic light-emitting diodes (OLEDs), and photovoltaic materials. Hexaaryl-substituted disilanes like hexakis(4-methylphenyl)disilane exhibit enhanced stability and processability compared to alkyl-substituted analogs (e.g., hexamethyldisilane), making them suitable for solution-processed thin-film technologies. The extended π-conjugation between aryl rings and the Si−Si bond backbone facilitates tunable light absorption/emission, positioning these compounds at the forefront of advanced material design [5].
Hexakis(4-methylphenyl)disilane (C₄₂H₄₂Si₂) exemplifies sterically congested disilanes where six para-tolyl groups shield the central Si−Si bond. This architecture induces several distinctive features:
Table 1: Structural Comparison of Hexakis(4-methylphenyl)disilane and Hexamethyldisilane
Property | Hexakis(4-methylphenyl)disilane | Hexamethyldisilane |
---|---|---|
Molecular Formula | C₄₂H₄₂Si₂ | C₆H₁₈Si₂ |
Molecular Weight (g/mol) | 602.95 | 146.38 |
Bond Environment | Sterically shielded Si−Si bond | Unhindered Si−Si bond |
Conjugation Effects | Aryl-enhanced delocalization | Limited to σ-bonding |
The synthesis of polyaryl disilanes evolved from Wurtz-type coupling, initially applied to alkyl chlorosilanes. Early methods (1930s–1950s) relied on sodium-mediated coupling of chlorotrimethylsilane, yielding hexamethyldisilane at >80% efficiency but struggling with aryl silanes due to steric constraints [3] [6]. Schumb’s 1939 synthesis of hexakis(4-methylphenyl)disilane marked a breakthrough by optimizing reaction conditions for bulky aryl substituents, albeit with low yields (~34%) [2]. Modern advances employ transition-metal catalysis and tailored reductants (e.g., potassium graphite), achieving yields exceeding 90% through kinetic control and steric accommodation. This progression underscores a shift from empirical methods to precision molecular design [7] [8].
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